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Compound of Interest

Compound Name:
2-Chloroquinoline-6-carboxylic

acid

CAS No.: 849996-80-1

Cat. No.: B1591687 Get Quote

Technical Monograph: 2-Chloroquinoline-6-carboxylic Acid

Physiochemical Profile & Core Identity
2-Chloroquinoline-6-carboxylic acid is a bifunctional heteroaromatic scaffold widely utilized

in medicinal chemistry. Its value lies in its orthogonal reactivity: the electrophilic C-2 position

allows for nucleophilic displacement (SNAr), while the C-6 carboxylic acid serves as a stable

anchor for amidation or esterification. This duality makes it an ideal "hub" molecule for

fragment-based drug discovery (FBDD) and the synthesis of divergent libraries.
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Property Data

IUPAC Name 2-Chloroquinoline-6-carboxylic acid

CAS Registry Number 849996-80-1

Molecular Formula C₁₀H₆ClNO₂

Molecular Weight 207.61 g/mol

Appearance White to off-white solid

Solubility
Low in water; soluble in DMSO, DMF, MeOH

(hot)

pKa (Predicted) ~3.8 (COOH), ~1.0 (Quinoline NH⁺)

LogP (Predicted) ~2.2

H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthetic Pathways
The synthesis of 2-chloroquinoline-6-carboxylic acid typically follows the N-oxide Activation

Route. This method is preferred over direct chlorination of quinoline (which is non-selective) or

the Skraup synthesis using chlorinated anilines (which can yield regioisomeric mixtures).

Mechanism of Action:
Ring Construction: 4-Aminobenzoic acid is cyclized via the Skraup reaction (glycerol/H₂SO₄)

to form quinoline-6-carboxylic acid.

N-Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) or H₂O₂ yields the N-oxide.

The N-oxide activates the C-2 and C-4 positions towards nucleophilic attack.

Meisenheimer Rearrangement/Chlorination: Reaction with phosphoryl chloride (POCl₃)

effects a rearrangement where the oxygen is eliminated and replaced by chlorine at the C-2

position.
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Figure 1: The standard synthetic workflow via N-oxide activation, ensuring regiospecific

chlorination at the C-2 position.

Reactivity & Functionalization
The molecule's utility stems from the electronic disparity between the C-2 and C-6 positions.

A. Nucleophilic Aromatic Substitution (SNAr) at C-2
The quinoline nitrogen atom acts as an electron sink, withdrawing density from the ring and

making the C-2 chlorine highly susceptible to displacement by nucleophiles (amines, thiols,

alkoxides).

Conditions: Typically requires heat (80–120 °C) or microwave irradiation. Acid catalysis (e.g.,

AcOH) can protonate the ring nitrogen, further accelerating the reaction.

Scope: Primary and secondary amines react cleanly to form 2-aminoquinoline derivatives.

B. Carboxylic Acid Derivatization at C-6
The C-6 position is electronically isolated from the C-2 reaction center, allowing for standard

acid transformations without interfering with the chloro-group.

Amidation: Standard coupling reagents (HATU, EDC/HOBt) work efficiently.

Esterification: Acid-catalyzed reaction with alcohols.

C. Metal-Catalyzed Cross-Coupling
The C-2 chloride is a viable handle for Palladium-catalyzed reactions.

Suzuki-Miyaura: Coupling with aryl boronic acids.
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Buchwald-Hartwig: Amination (alternative to SNAr for sterically hindered amines).
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Figure 2: Divergent reactivity profile.[1][2] The C-2 Cl and C-6 COOH allow for orthogonal

functionalization strategies.

Experimental Protocol: SNAr Displacement
Objective: Synthesis of 2-(benzylamino)quinoline-6-carboxylic acid. Rationale: This protocol

demonstrates the displacement of the C-2 chlorine by a primary amine, a common first step in

library synthesis.

Materials:

2-Chloroquinoline-6-carboxylic acid (1.0 eq)[3]

Benzylamine (2.0 eq)

Isopropanol (solvent) or DMF

Catalytic HCl (optional, to activate the quinoline N)

Procedure:

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve 2-chloroquinoline-6-carboxylic acid (207 mg, 1.0 mmol) in

isopropanol (5 mL).
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Addition: Add benzylamine (214 mg, 2.0 mmol) dropwise.

Reaction: Heat the mixture to reflux (approx. 82 °C) for 4–6 hours. Monitor reaction progress

by TLC (eluent: 10% MeOH in DCM) or LC-MS.

Note: If reaction is sluggish, add 2 drops of conc. HCl or switch solvent to n-butanol and

heat to 110 °C.

Workup: Cool the reaction mixture to room temperature. The product often precipitates

directly.

If solid forms: Filter the precipitate, wash with cold isopropanol and diethyl ether.

If no solid: Evaporate solvent under reduced pressure. Resuspend residue in water and

adjust pH to ~4-5 with 1M HCl to precipitate the zwitterionic product.

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography

(DCM/MeOH gradient).

Applications in Drug Discovery
NMDA Receptor Antagonists: Derivatives of quinoline-2-carboxylic acids (and their 2-

substituted analogs) have been explored as antagonists for the glycine site of the NMDA

receptor, relevant in treating neurodegenerative diseases [1].

Kinase Inhibitors: The quinoline scaffold is a "privileged structure" in kinase inhibition. The 2-

chloro group allows for the introduction of solubilizing amine tails or hinge-binding motifs.

Specifically, 2-substituted quinoline-6-carboxylic acids have been investigated as CK2

inhibitors [2].

Anti-Infectives: Used as intermediates for Schiff base derivatives showing antibacterial

activity against S. aureus and E. coli [3].

Safety & Handling (GHS)
Signal Word: Warning
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Hazard Code Statement

H302 Harmful if swallowed.[3]

H315 Causes skin irritation.[3]

H319 Causes serious eye irritation.[3]

H335 May cause respiratory irritation.[3][4]

Precautions:

Handle in a fume hood to avoid inhalation of dust.

Wear nitrile gloves and safety glasses.

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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